molecular formula C9H7F6NO5S2 B13909924 N,N-bis(trifluoromethylsulphonyl)-4-anisidine

N,N-bis(trifluoromethylsulphonyl)-4-anisidine

Cat. No.: B13909924
M. Wt: 387.3 g/mol
InChI Key: HQVTYXJWLAQEET-UHFFFAOYSA-N
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Description

N,N-bis(trifluoromethylsulphonyl)-4-anisidine, also known as N-Phenyl-bis(trifluoromethanesulfonimide), is a fluorinated organic compound. It is characterized by its high thermal stability and solubility in organic solvents. This compound is widely used in organic synthesis, particularly for introducing triflate groups onto phenols and amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(trifluoromethylsulphonyl)-4-anisidine typically involves the reaction of aniline with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as methanol, chloroform, and ethyl acetate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(trifluoromethylsulphonyl)-4-anisidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects primarily through its strong electron-withdrawing propertiesThis process involves the activation of phenols and amines, making them more reactive for subsequent transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(trifluoromethylsulphonyl)-4-anisidine stands out due to its high thermal stability and strong electron-withdrawing properties. These characteristics make it particularly valuable in organic synthesis and advanced material applications .

Properties

Molecular Formula

C9H7F6NO5S2

Molecular Weight

387.3 g/mol

IUPAC Name

1,1,1-trifluoro-N-(4-methoxyphenyl)-N-(trifluoromethylsulfonyl)methanesulfonamide

InChI

InChI=1S/C9H7F6NO5S2/c1-21-7-4-2-6(3-5-7)16(22(17,18)8(10,11)12)23(19,20)9(13,14)15/h2-5H,1H3

InChI Key

HQVTYXJWLAQEET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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